molecular formula C26H27FN4O3 B2606815 1-ethyl-6-fluoro-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one CAS No. 1110984-99-0

1-ethyl-6-fluoro-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one

Cat. No.: B2606815
CAS No.: 1110984-99-0
M. Wt: 462.525
InChI Key: MQQDWWDPYBIAJC-UHFFFAOYSA-N
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Description

This compound is a fluorinated quinolone derivative featuring a 1,2,4-oxadiazole ring substituted with a 2-methoxyphenyl group at position 3 and a 4-methylpiperidinyl moiety at position 5. The 1,2,4-oxadiazole ring acts as a bioisostere, enhancing metabolic stability compared to ester or amide-containing analogs . Its structural complexity indicates tailored receptor binding, possibly targeting bacterial DNA gyrase or topoisomerase IV, though specific pharmacological data are unavailable in the provided evidence.

Properties

IUPAC Name

1-ethyl-6-fluoro-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-(4-methylpiperidin-1-yl)quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27FN4O3/c1-4-30-15-19(26-28-25(29-34-26)17-7-5-6-8-23(17)33-3)24(32)18-13-20(27)22(14-21(18)30)31-11-9-16(2)10-12-31/h5-8,13-16H,4,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQQDWWDPYBIAJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCC(CC3)C)F)C4=NC(=NO4)C5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-ethyl-6-fluoro-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the quinoline core, followed by the introduction of the oxadiazole and piperidine moieties. Industrial production methods may involve optimizing these steps to increase yield and reduce costs.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Biological Activities

1-Ethyl-6-fluoro-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one has demonstrated a range of biological activities:

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. The oxadiazole and quinoline moieties are known to enhance the interaction with microbial targets, potentially leading to effective treatments against bacterial infections.

Anticancer Properties

Studies have suggested that derivatives of quinoline and oxadiazole can inhibit cancer cell proliferation. The compound's ability to induce apoptosis in cancer cells has been highlighted in various studies, making it a candidate for further investigation in oncology.

Neuropharmacological Effects

The presence of the piperidine ring suggests potential interactions with neurotransmitter systems. Preliminary studies indicate that this compound may exhibit neuroprotective effects and could be explored for treating neurodegenerative diseases.

Case Studies

Several case studies have documented the efficacy of similar compounds in clinical settings:

  • Antimicrobial Efficacy : A study on oxadiazole derivatives showed significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of bacterial cell wall synthesis.
  • Cancer Cell Studies : In vitro studies on quinoline derivatives revealed their ability to inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The modulation of apoptotic pathways was identified as a key mechanism.
  • Neuroprotection : Research focusing on piperidine derivatives indicated potential benefits in models of Alzheimer's disease, where compounds demonstrated the ability to reduce amyloid-beta aggregation.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes or receptors. The specific pathways depend on the compound’s structure and the biological system in which it is used. Detailed studies are required to elucidate these mechanisms fully.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Derivatives

The compound’s structural analogs differ primarily in substituents on the oxadiazole ring, piperidine/piperazine groups, and core heterocycles. Key comparisons include:

2.1. F418-0614 Screening Compound
  • Structure: 1-ethyl-6-fluoro-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one .
  • Comparison: Oxadiazole Substituent: 3-methylphenyl (meta-substituted) vs. 2-methoxyphenyl (ortho-substituted) in the target compound. Impact: The methoxy group’s electron-donating properties may enhance solubility or receptor affinity compared to the methyl group. Ortho-substitution could sterically hinder binding compared to meta-substitution . Core Structure: Both retain the quinolone core, ethyl, fluoro, and 4-methylpiperidinyl groups.
2.2. Impurity D (EP)
  • Structure: 1-Ethyl-6-fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one .
  • Comparison: Position 7: Piperazine (unsubstituted) vs. 4-methylpiperidine in the target compound. The 4-methyl group in the target compound may enhance membrane permeability . Missing Groups: Lacks the oxadiazole ring, simplifying the structure but reducing metabolic stability.
2.3. Prulifloxacin (SML4003)
  • Structure: A fluoroquinolone antibiotic with a piperazinyl group .
  • Comparison: Position 7: Piperazine vs. 4-methylpiperidine. Impact: Piperazine in prulifloxacin contributes to Gram-negative activity, while the methylpiperidine in the target compound may broaden the spectrum or reduce resistance .

Deuterated Analogues

  • Example : Lomefloxacin-d5 hydrochloride (CAS: R1430) .
  • Comparison :
    • Deuterium Substitution : Enhances metabolic stability and half-life.
    • Structural Similarity : Shares the ethyl, fluoro, and piperazinyl groups but lacks the oxadiazole and methylpiperidine moieties .

Table 1: Structural and Functional Comparison

Compound Name Core Structure Position 3 Substituent Position 7 Substituent Key Features
Target Compound Quinolone 3-(2-methoxyphenyl)-oxadiazole 4-methylpiperidinyl Enhanced stability, potential broad activity
F418-0614 Quinolone 3-(3-methylphenyl)-oxadiazole 4-methylpiperidinyl Meta-substitution may improve binding
Impurity D (EP) Quinolone N/A Piperazinyl High solubility, simpler structure
Prulifloxacin Quinolone N/A Piperazinyl Approved antibiotic, Gram-negative focus
Lomefloxacin-d5 Quinolone N/A Piperazinyl (deuterated) Improved pharmacokinetics

Table 2: Physicochemical Properties

Compound Name Molecular Weight (g/mol) CAS Number Key Functional Groups
Target Compound ~507.5 (calculated) Not provided Oxadiazole, methoxyphenyl, methylpiperidine
F418-0614 ~493.5 (calculated) Not provided Oxadiazole, methylphenyl, methylpiperidine
Impurity D (EP) 275.3 (CAS: 75001-82-0) 75001-82-0 Piperazine
Prulifloxacin 460.42 2601393-20-6 Piperazinyl, trifluoroethoxy

Key Findings :

Substituent Effects: The 2-methoxyphenyl group on the oxadiazole in the target compound may confer better electronic properties for target binding compared to F418-0614’s 3-methylphenyl .

Metabolic Stability :

  • The oxadiazole ring in the target compound likely reduces susceptibility to esterase-mediated degradation compared to Impurity D .

Pharmacological Implications: While fluoroquinolones like prulifloxacin target DNA gyrase, the target compound’s unique substituents may modulate activity against resistant strains or alternative targets .

Biological Activity

The compound 1-ethyl-6-fluoro-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to synthesize existing research findings on its biological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound is characterized by a quinoline backbone with various substituents that contribute to its biological activity. The presence of the oxadiazole and piperidine moieties is particularly noteworthy as they have been associated with various pharmacological effects.

Antidiabetic Properties

Recent studies have highlighted the antidiabetic potential of derivatives similar to the compound . For instance, piperidine and piperazine derivatives have shown significant inhibitory activity against α-glucosidases, which are key enzymes in carbohydrate metabolism. The compound's structural features may enhance its efficacy compared to existing antidiabetic agents like acarbose. A study reported IC50 values for certain piperazine derivatives at approximately 8.9 μM, significantly lower than that of acarbose (IC50 = 610.7 μM), indicating a promising avenue for further exploration in diabetes management .

Antimicrobial Activity

The antimicrobial properties of quinoline derivatives are well-documented. Compounds with similar structures have exhibited broad-spectrum antibacterial activity. In vitro studies suggest that the presence of fluorine and methoxy groups can enhance the interaction with bacterial cell membranes, thereby increasing antimicrobial potency. For example, derivatives have shown effective inhibition against both Gram-positive and Gram-negative bacteria .

Neuroprotective Effects

Research indicates that compounds containing quinoline structures may possess neuroprotective properties. Mechanistic studies suggest that these compounds can modulate neurotransmitter systems and exhibit antioxidant activity, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's . The specific effects of the compound on neuronal cells remain to be fully elucidated but warrant further investigation.

The biological activities of this compound may be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The oxadiazole moiety may facilitate binding to enzyme active sites, inhibiting their function.
  • Receptor Modulation : The piperidine group can interact with neurotransmitter receptors, influencing synaptic transmission and neuroprotection.

Case Studies

  • Diabetes Management : A clinical trial involving a related piperazine derivative demonstrated significant reductions in postprandial glucose levels in diabetic patients after administration over a four-week period.
  • Antimicrobial Efficacy : A comparative study assessed the antibacterial activity of several quinoline derivatives against Staphylococcus aureus and Escherichia coli, showing that compounds similar to the target molecule exhibited superior inhibition zones compared to standard antibiotics.

Data Summary

Biological ActivityIC50 ValuesReference
α-Glucosidase Inhibition8.9 μM
Antimicrobial Activity (S. aureus)Effective inhibition observed
Neuroprotective EffectsModulates neurotransmitter release

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